molecular formula C47H32N8Na4O20S5 B12763181 2,7-Naphthalenedisulfonic acid, 4-((4-((((5-hydroxy-6-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-7-sulfo-2-naphthalenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, sodium salt CAS No. 83006-44-4

2,7-Naphthalenedisulfonic acid, 4-((4-((((5-hydroxy-6-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-7-sulfo-2-naphthalenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, sodium salt

Cat. No.: B12763181
CAS No.: 83006-44-4
M. Wt: 1281.1 g/mol
InChI Key: KUGNFDWMQCSPMT-UHFFFAOYSA-J
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Description

, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Preparation Methods

The preparation of 2,7-Naphthalenedisulfonic acid involves several synthetic routes. One common method includes the sulfonation of naphthalene derivatives under controlled conditions. The reaction typically involves the use of sulfuric acid or oleum as sulfonating agents. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2,7-Naphthalenedisulfonic acid undergoes various chemical reactions, including:

Scientific Research Applications

2,7-Naphthalenedisulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to participate in various biochemical pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes that facilitate catalytic reactions .

Comparison with Similar Compounds

2,7-Naphthalenedisulfonic acid can be compared with other similar compounds such as:

  • 1,5-Naphthalenedisulfonic acid
  • 4,4’-Diaminostilbene-2,2’-disulfonic acid
  • Benzene-1,3-disulfonic acid

These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique arrangement of sulfonic acid groups in 2,7-Naphthalenedisulfonic acid imparts distinct chemical properties, making it suitable for specialized applications .

Properties

CAS No.

83006-44-4

Molecular Formula

C47H32N8Na4O20S5

Molecular Weight

1281.1 g/mol

IUPAC Name

tetrasodium;4-(benzenesulfonyloxy)-5-[[4-[[5-hydroxy-6-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C47H36N8O20S5.4Na/c1-25-16-38(40(74-2)24-37(25)52-53-39-22-33(76(60,61)62)18-27-19-34(77(63,64)65)23-41(44(27)39)75-80(72,73)32-6-4-3-5-7-32)50-47(57)49-30-12-14-35-26(17-30)20-43(79(69,70)71)45(46(35)56)54-51-29-10-8-28(9-11-29)48-36-15-13-31(55(58)59)21-42(36)78(66,67)68;;;;/h3-24,48,56H,1-2H3,(H2,49,50,57)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71);;;;/q;4*+1/p-4

InChI Key

KUGNFDWMQCSPMT-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)[O-])OC)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=CC=C(C=C7)NC8=C(C=C(C=C8)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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